molecular formula C12H20ClNO2 B5989604 [2-[3-(Dimethylamino)propoxy]phenyl]methanol;hydrochloride

[2-[3-(Dimethylamino)propoxy]phenyl]methanol;hydrochloride

Cat. No.: B5989604
M. Wt: 245.74 g/mol
InChI Key: WWIPIECVKKVJFT-UHFFFAOYSA-N
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Description

[2-[3-(Dimethylamino)propoxy]phenyl]methanol;hydrochloride is a chemical compound that belongs to the class of phenylmethanols. It is known for its unique structure, which includes a dimethylamino group and a propoxy linkage attached to a phenyl ring. This compound is often used in various scientific research applications due to its distinctive chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [2-[3-(Dimethylamino)propoxy]phenyl]methanol;hydrochloride typically involves the reaction of 3-(dimethylamino)propyl chloride with phenylmethanol under basic conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The resulting product is then treated with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods

In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and improving the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

[2-[3-(Dimethylamino)propoxy]phenyl]methanol;hydrochloride undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form the corresponding alcohol.

    Substitution: The dimethylamino group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.

    Substitution: Nucleophiles like sodium azide (NaN₃) and potassium cyanide (KCN) can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of the corresponding alcohol.

    Substitution: Formation of substituted derivatives with different functional groups.

Scientific Research Applications

[2-[3-(Dimethylamino)propoxy]phenyl]methanol;hydrochloride is widely used in scientific research due to its versatile chemical properties. Some of its applications include:

    Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.

    Biology: Employed in the study of biochemical pathways and as a probe for investigating enzyme activities.

    Medicine: Investigated for its potential therapeutic effects and as a precursor for the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the manufacture of various industrial products.

Mechanism of Action

The mechanism of action of [2-[3-(Dimethylamino)propoxy]phenyl]methanol;hydrochloride involves its interaction with specific molecular targets. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions with biological molecules, influencing their activity. The propoxy linkage and phenyl ring contribute to the compound’s overall stability and reactivity, allowing it to modulate various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    [2-[3-(Dimethylamino)propoxy]phenyl}(diphenyl)methanol: A similar compound with an additional diphenyl group.

    3-(Dimethylamino)propyl chloride: A precursor used in the synthesis of [2-[3-(Dimethylamino)propoxy]phenyl]methanol;hydrochloride.

Uniqueness

This compound is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to undergo various chemical reactions and its applications in multiple fields make it a valuable compound for scientific research and industrial applications.

Properties

IUPAC Name

[2-[3-(dimethylamino)propoxy]phenyl]methanol;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19NO2.ClH/c1-13(2)8-5-9-15-12-7-4-3-6-11(12)10-14;/h3-4,6-7,14H,5,8-10H2,1-2H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWIPIECVKKVJFT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCCOC1=CC=CC=C1CO.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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